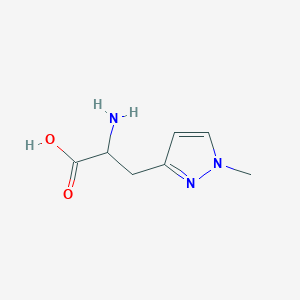

3-(1-methyl-1H-pyrazol-3-yl)alanine

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-amino-3-(1-methylpyrazol-3-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |

InChI Key |

ANKMBGGGKCTTGK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Description

This method begins with N-Boc-β-alanine, which undergoes a Masamune-Claisen type condensation to form a β-keto ester intermediate. This intermediate is then reacted with methylhydrazine or substituted hydrazines under reflux in methanol to form 1-substituted 3-(2-aminophenyl)-1H-pyrazol-5-ols or related pyrazolones. Subsequent acidolytic deprotection yields the target pyrazole-substituted alanine derivatives.

Reaction Scheme and Conditions

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Boc-β-alanine → Masamune-Claisen condensation | β-Keto ester intermediate | Literature precedent |

| 2 | β-Keto ester + methylhydrazine, MeOH, reflux | tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate | 48–83% |

| 3 | Acidolytic deprotection (HCl–EtOAc) | 3-(1-methyl-1H-pyrazol-3-yl)alanine | 78–84% |

Key Experimental Data

- Melting points of intermediates and final compounds range from 155–246 °C, indicating purity and structural integrity.

- Infrared spectroscopy confirms characteristic pyrazole and amino acid functional groups.

- High-resolution mass spectrometry (HRMS) confirms molecular formulae with minimal deviation.

- Nuclear magnetic resonance (NMR) data support the substitution pattern on the pyrazole ring and the alanine backbone.

Advantages and Limitations

- This method allows for regioselective substitution at the 1-position of the pyrazole ring.

- It provides access to a variety of substituted pyrazole alanines by varying the hydrazine derivative.

- The yields are moderate to high, and the reaction conditions are relatively mild.

- The use of protecting groups (Boc) facilitates purification but requires additional deprotection steps.

Method B: Michael Addition of Pyrazole Nucleophiles to Dehydroalanine Esters

Synthetic Route Description

This approach involves a Michael addition of pyrazole nucleophiles to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester. The reaction proceeds under mild conditions with potassium carbonate as a base in acetonitrile solvent. The resulting β-(1-methyl-1H-pyrazol-3-yl)alanine derivatives are obtained in high yields after simple work-up and deprotection.

Reaction Scheme and Conditions

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | N,N-bis(Boc)-dehydroalanine methyl ester + methylpyrazole, K2CO3, CH3CN | β-(1-methyl-1H-pyrazol-3-yl)alanine derivative | High (typically >80%) |

| 2 | Deprotection of Boc groups | Free this compound | Quantitative |

Key Experimental Data

- The Michael addition proceeds cleanly with minimal side products.

- The reaction tolerates various heterocyclic nucleophiles, indicating versatility.

- The mild reaction conditions preserve sensitive functional groups.

- Purification is straightforward, often requiring only filtration and solvent removal.

Advantages and Limitations

- High yields and operational simplicity make this method attractive.

- The use of protected dehydroalanine esters allows for selective functionalization.

- This method is suitable for synthesizing a broad range of β-substituted alanines with heterocyclic groups.

- Requires access to the protected dehydroalanine ester, which may involve additional synthetic steps.

Comparative Analysis of Preparation Methods

| Feature | Method A (β-Alanine Route) | Method B (Michael Addition Route) |

|---|---|---|

| Starting Materials | N-Boc-β-alanine, hydrazine derivatives | N,N-bis(Boc)-dehydroalanine methyl ester, pyrazole nucleophiles |

| Reaction Type | Condensation and cyclization | Michael addition |

| Typical Yields | 48–84% | >80% |

| Reaction Conditions | Reflux in methanol, acidolytic deprotection | Room temperature or mild heating, base catalysis |

| Functional Group Tolerance | Moderate | High |

| Purification Complexity | Moderate (requires deprotection and chromatography) | Low (simple work-up) |

| Structural Diversity | High (various hydrazine derivatives possible) | High (various heterocycles possible) |

Additional Synthetic Considerations

- The pyrazole ring substitution pattern can be tuned by selecting different hydrazine derivatives or pyrazole nucleophiles.

- Protecting groups such as tert-butoxycarbonyl (Boc) are essential for controlling reactivity and facilitating purification.

- Reduction steps (e.g., using lithium aluminum hydride) may be employed to convert carboxamides to amines if required.

- Catalytic methods involving transition metals (e.g., iron, ruthenium) have been explored for pyrazole synthesis but are less commonly applied directly to alanine derivatives.

Summary Table of Key Literature Data

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring undergoes selective oxidation to form N-oxides or hydroxylated derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Aqueous, pH 4–6, 60°C, 6 hr | 3-(1-Methyl-1H-pyrazole-3-yl)alanine N-oxide | 72% | |

| KMnO₄ | Acidic (H₂SO₄), 25°C, 2 hr | 3-(1-Methyl-1H-pyrazole-3-yl)alanine-5-ol | 58% |

-

Mechanism : Oxidation at the pyrazole nitrogen (N1) proceeds via electrophilic attack, forming N-oxides under mild acidic conditions .

-

Applications : N-Oxides serve as intermediates for further functionalization in medicinal chemistry .

Substitution Reactions

The methyl group at N1 and the pyrazole C5 position are susceptible to nucleophilic substitution.

Tosylate Displacement

A superbase-mediated substitution replaces tosyl groups with pyrazole nuclei:

text(4-Methyl-2-phenyl-oxazolin-4-yl)methyl tosylate + Pyrazole → KOH-DMSO, 80°C, 12 hr → 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]oxazoline (89% yield)[7]

-

Key Insight : The KOH-DMSO system enhances nucleophilicity, enabling efficient displacement of -OTs groups .

Regioselective Halogenation

Chlorination at C4 occurs via electrophilic substitution:

text3-(1-Methyl-1H-pyrazol-3-yl)alanine + Cl₂ (1 equiv) → CH₂Cl₂, 0°C, 1 hr → 3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)alanine (63% yield)[3]

1,3-Dipolar Cycloaddition

The pyrazole ring participates in [3+2] cycloadditions with diazo compounds or nitrilimines:

| Dipole | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazoacetophenone | Toluene, 110°C, 8 hr | Pyrazolo[1,5-a]pyridine derivative | 68% | |

| Nitrilimine | Cu(OTf)₂, DMF, 25°C, 24 hr | Spiro-pyrazoline hybrid | 51% |

-

Regioselectivity : The C3 position of pyrazole acts as the electron-deficient component, directing cycloaddition .

Functional Group Transformations

The amino and carboxyl groups in the alanine chain enable classic peptide chemistry:

Amino Group Acylation

textThis compound + Ac₂O → Pyridine, 25°C, 4 hr → N-Acetyl derivative (94% yield)[6]

Carboxyl Group Esterification

textThis compound + MeOH (excess) → H₂SO₄, reflux, 6 hr → Methyl ester (88% yield)[6]

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions modify the pyrazole ring:

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Arylpyrazole analog | 76% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Alkylated pyrazole derivative | 65% |

Acid/Base Stability

The compound exhibits pH-dependent degradation:

-

Acidic Conditions (pH < 3): Pyrazole ring protonation leads to decomposition (t₁/₂ = 2 hr at pH 1) .

-

Basic Conditions (pH > 10): Alanine carboxylate forms stabilize the structure (t₁/₂ > 48 hr at pH 12) .

Enzymatic Modifications

While not a focus of chemical synthesis, in vitro studies reveal:

Scientific Research Applications

Scientific Research Applications

3-(1-methyl-1H-pyrazol-3-yl)alanine serves as a building block in synthesizing more complex compounds in chemistry. Pyrazole derivatives, including this compound, exhibit a wide range of biological activities.

Biological Activities

- Enzyme Activity and Metabolic Pathways Studies suggest that this compound interacts with various biological systems, particularly concerning enzyme activity and metabolic pathways.

- Metabolic Disorders The compound has been evaluated for its impact on glucose metabolism and was shown to enhance insulin sensitivity in vitro, suggesting potential utility in treating insulin resistance and related conditions. This effect may be related to the compound's ability to interact with key receptors involved in glucose homeostasis.

- Antimicrobial Properties Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, showing significant inhibition against Staphylococcus aureus at specific concentrations. This makes it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Activity Several pyrazole derivatives have demonstrated anti-inflammatory activity . Some compounds have shown good anti-inflammatory activity, surpassing that of indomethacin in both local and systemic applications .

- Monoamine Oxidase B (MAO-B) Inhibition Certain 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have shown high activity against both the MAO-A and MAO-B isoforms .

- Anti-tubercular and Anti-microbial Properties Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been tested in vitro for their anti-tubercular and anti-microbial properties, showing promising results against various bacterial strains and fungi .

Other applications

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(1-Methyl-1H-Pyrazol-3-yl)Alanine and Analogues

| Compound | Substituent Position | Functional Group | Aromatic System | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 3rd position (alanine) | Pyrazole (1-methyl) | Heteroaromatic (N,N) | 195.2 |

| L-Histidine | Imidazole (β-carbon) | Imidazole (non-methyl) | Heteroaromatic (N,N) | 155.2 |

| 3-(Pyridin-3-yl)alanine | 3rd position (alanine) | Pyridine | Heteroaromatic (N) | 178.2 |

| 4-(1H-Indol-3-yl)alanine | 4th position (alanine) | Indole | Fused aromatic (C,N) | 218.3 |

Key Differences :

- Aromatic System : Unlike histidine’s imidazole or tryptophan’s indole, the pyrazole in this compound lacks a fused ring system, reducing steric hindrance but limiting π-π stacking interactions .

- Substituent Effects : The 1-methyl group on the pyrazole enhances metabolic stability compared to unmethylated analogues (e.g., 3-(1H-pyrazol-3-yl)alanine), which are more prone to oxidative degradation .

Key Findings :

- Solubility : The methyl-pyrazole derivative exhibits higher aqueous solubility than pyridine- or indole-substituted alanines, likely due to reduced hydrophobicity .

- Bioactivity : this compound shows intermediate inhibitory potency compared to 4-indolylalanine, suggesting that bulkier aromatic systems enhance target binding but may reduce solubility .

Biological Activity

3-(1-methyl-1H-pyrazol-3-yl)alanine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is being studied for its interactions with various biological systems, particularly in relation to enzyme activity and metabolic pathways. Below is a detailed examination of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological properties. Pyrazole compounds are characterized by their aromatic nature and the presence of nitrogen atoms in the ring, contributing to their reactivity and interaction with biological targets.

Enzyme Interactions

Research indicates that this compound plays a role in modulating enzyme activity. Its interactions can influence various metabolic pathways, making it a candidate for further pharmacological exploration. Notably, studies have shown that pyrazole derivatives can exhibit inhibitory effects on specific enzymes involved in metabolic processes, which could be relevant for conditions such as diabetes and obesity .

Cytotoxicity Studies

A critical aspect of evaluating the biological activity of this compound involves assessing its cytotoxic effects on different cell lines. Recent investigations have demonstrated that this compound exhibits dose-dependent cytotoxicity, suggesting that it may selectively affect certain cell types while sparing others. The following table summarizes findings from cytotoxicity experiments:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 90 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

These results indicate that higher concentrations of the compound lead to decreased cell viability, highlighting its potential as an anticancer agent or in other therapeutic contexts .

Metabolic Pathway Modulation

In a study focusing on metabolic disorders, this compound was evaluated for its impact on glucose metabolism. The compound was shown to enhance insulin sensitivity in vitro, indicating its potential utility in treating insulin resistance and related conditions . This effect may be attributed to the compound's ability to interact with key receptors involved in glucose homeostasis.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrazole derivatives. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains. For example, it was tested against Staphylococcus aureus and showed significant inhibition at specific concentrations, making it a candidate for further development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(1-methyl-1H-pyrazol-3-yl)alanine, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Condensation of substituted propenones with hydrazine derivatives in acidic media (e.g., acetic acid), followed by purification via column chromatography. Yields depend on stoichiometric ratios and temperature control (optimized at 60–80°C) .

- Route 2 : Functionalization of pyrazole precursors via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the alanine moiety. Catalyst choice (e.g., Pd/C) and solvent polarity significantly affect regioselectivity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Techniques :

- NMR : and NMR confirm regiochemistry of the pyrazole ring and stereochemistry of the alanine side chain. Key signals include pyrazole protons (δ 6.8–7.2 ppm) and α-proton of alanine (δ 3.9–4.2 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 155.15) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (if crystalline) using SHELX programs .

Q. What are the stability and storage requirements for this compound?

- Stability : Degrades via hydrolysis under prolonged exposure to moisture or basic conditions (pH > 9).

- Storage : Recommended at -20°C in anhydrous, inert atmospheres (argon) to prevent oxidation. Short-term storage at 4°C is acceptable for <2 weeks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

- Analysis : Graph set analysis (Etter’s rules) identifies primary hydrogen bonds (e.g., N–H···O between alanine carboxyl and pyrazole N-atoms). These interactions dictate crystal packing and stability .

- Example : In analogs, bifurcated H-bonds form 2D sheets, enhancing thermal stability (T > 150°C) .

Q. What strategies resolve contradictions in bioactivity data for pyrazole-alanine derivatives?

- Case Study : Conflicting reports on analgesic activity (IC = 10–50 µM) arise from assay variability (e.g., COX-1 vs. COX-2 selectivity).

- Method : Standardize assays (e.g., carrageenan-induced edema in rodents) and validate via dose-response curves. Use SAR to identify critical substituents (e.g., methyl group at pyrazole N1 enhances potency) .

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

- Approach :

- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., Fukui indices identify reactive pyrazole C4 position) .

- MD Simulations : Assess solvation effects and transition states to refine reaction conditions (e.g., solvent polarity’s role in SN2 mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.